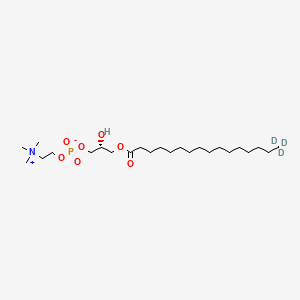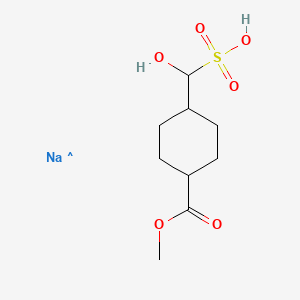
Hydroxy-(4-methoxycarbonylcyclohexyl)methanesulfonic acid;sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is known for its unique chemical structure, which includes a hydroxy group, a methoxycarbonyl group, and a methanesulfonic acid group, all attached to a cyclohexyl ring. The sodium salt form enhances its solubility in water, making it more versatile for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy-(4-methoxycarbonylcyclohexyl)methanesulfonic acid; sodium salt typically involves multiple steps. One common method includes the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring is formed through a cyclization reaction, often using a suitable cyclization agent.
Introduction of the Methoxycarbonyl Group: The methoxycarbonyl group is introduced through an esterification reaction, where a methoxycarbonyl chloride reacts with the cyclohexyl ring.
Addition of the Hydroxy Group: The hydroxy group is added via a hydroxylation reaction, typically using a hydroxylating agent such as hydrogen peroxide.
Sulfonation: The methanesulfonic acid group is introduced through a sulfonation reaction, where methanesulfonyl chloride reacts with the hydroxylated cyclohexyl ring.
Formation of the Sodium Salt: Finally, the sodium salt is formed by neutralizing the sulfonic acid with sodium hydroxide.
Industrial Production Methods
Industrial production of Hydroxy-(4-methoxycarbonylcyclohexyl)methanesulfonic acid; sodium salt follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Hydroxy-(4-methoxycarbonylcyclohexyl)methanesulfonic acid; sodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The methoxycarbonyl group can be reduced to form an alcohol.
Substitution: The sulfonic acid group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonic acid group under mild conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of sulfonamide or sulfonate esters.
Scientific Research Applications
Hydroxy-(4-methoxycarbonylcyclohexyl)methanesulfonic acid; sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of Hydroxy-(4-methoxycarbonylcyclohexyl)methanesulfonic acid; sodium salt involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the methoxycarbonyl and sulfonic acid groups can participate in electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Hydroxy-(4-methoxycarbonylcyclohexyl)methanesulfonic acid; sodium salt can be compared with similar compounds such as:
Methanesulfonic acid: Lacks the cyclohexyl and methoxycarbonyl groups, making it less versatile.
Cyclohexylmethanesulfonic acid: Does not have the methoxycarbonyl group, limiting its applications.
Hydroxycyclohexylmethanesulfonic acid: Lacks the methoxycarbonyl group, reducing its chemical reactivity.
The unique combination of functional groups in Hydroxy-(4-methoxycarbonylcyclohexyl)methanesulfonic acid; sodium salt enhances its solubility, reactivity, and versatility, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C9H16NaO6S |
|---|---|
Molecular Weight |
275.28 g/mol |
InChI |
InChI=1S/C9H16O6S.Na/c1-15-8(10)6-2-4-7(5-3-6)9(11)16(12,13)14;/h6-7,9,11H,2-5H2,1H3,(H,12,13,14); |
InChI Key |
RGSYKPUOUJCOEL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC(CC1)C(O)S(=O)(=O)O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


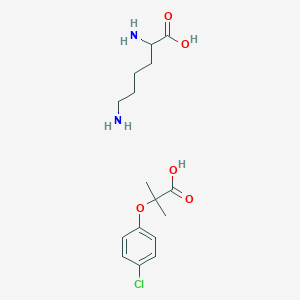
![1-[2-Hydroxy-4-(hydroxymethyl)phenyl]ethanone](/img/structure/B12299388.png)
![[1r,9Ar,(-)]-octahydro-2H-quinolizine-1-methanol acrylate](/img/structure/B12299390.png)
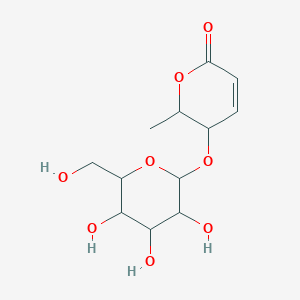
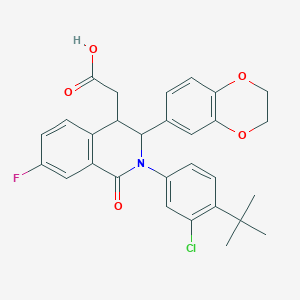
![3-[3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12299410.png)
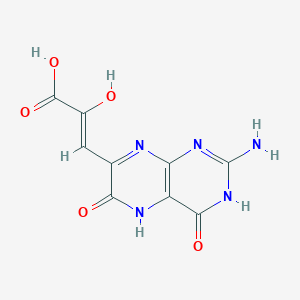
![7,11-Dihydroxy-8,8,12,16-tetramethyl-3-(2-methyl-1,3-benzothiazol-5-yl)-10-prop-2-enyl-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B12299414.png)
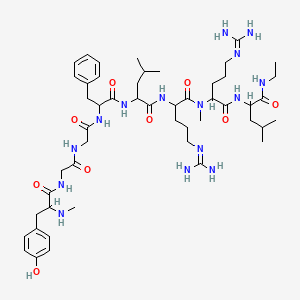
![benzyl 4-[7-(8-chloronaphthalen-1-yl)-2-methylsulfinyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-2-(cyanomethyl)piperazine-1-carboxylate](/img/structure/B12299437.png)
![3-(7-chloro-1H-indol-3-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12299448.png)
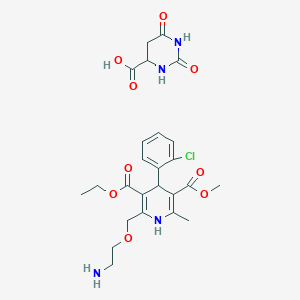
![Tert-butyl (trans-2-([11'-biphenyl]-4-yl)cyclopropyl)carbamate](/img/structure/B12299459.png)
